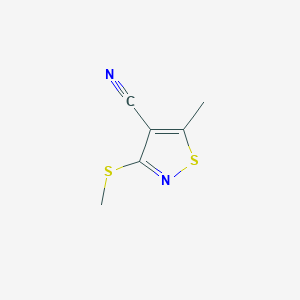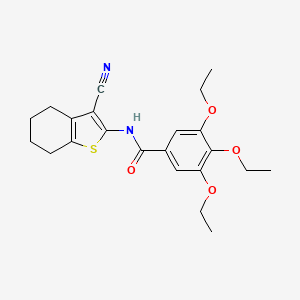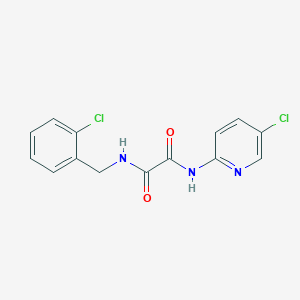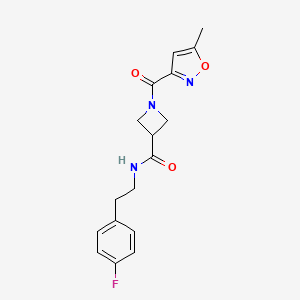![molecular formula C14H10BrClN2O3 B2523578 [(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-56-4](/img/structure/B2523578.png)
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been reported to exhibit anticancer, antifungal, and antiviral activities. In addition, it has been used as a building block for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of [(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, such as histone deacetylases and DNA methyltransferases, which are involved in various cellular processes, including gene expression and DNA repair.
Biochemical and Physiological Effects:
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of certain fungi and viruses. However, further studies are needed to determine its exact biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. In addition, it exhibits potent biological activities, making it a promising lead compound for drug discovery. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
Several future directions for the research on [(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be identified. These include:
1. Further studies on its mechanism of action and biochemical and physiological effects.
2. Development of more efficient and selective synthesis methods.
3. Exploration of its potential applications in other fields, such as material science and agriculture.
4. Investigation of its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections.
Conclusion:
[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a promising compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of [(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding active ester. This ester is then reacted with (3-bromophenyl)carbamic acid to yield the desired product.
Propriétés
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-9-3-1-4-10(7-9)18-12(19)8-21-14(20)11-5-2-6-17-13(11)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOFRVCLZJSLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523495.png)

![3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2523497.png)
![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)

![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)


![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)
![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)
![2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2523517.png)
![N-cyclohexyl-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523518.png)